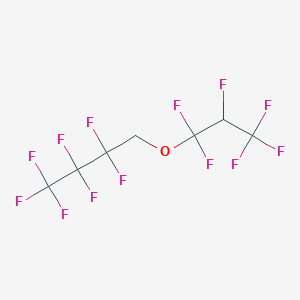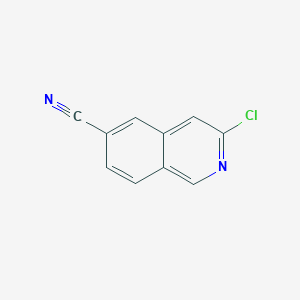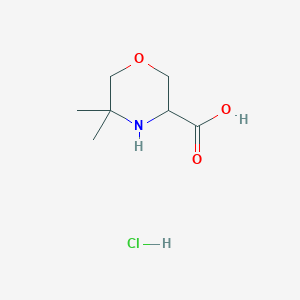![molecular formula C10H17NO3 B1471157 Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate CAS No. 1461713-96-1](/img/structure/B1471157.png)
Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate
Vue d'ensemble
Description
“Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate” is a chemical compound with the CAS Number: 1461713-96-1 . It has a molecular weight of 199.25 .
Synthesis Analysis
The synthesis of morpholines, including compounds similar to “this compound”, has been a subject of much study due to their biological and pharmacological importance . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H17NO3/c1-13-10 (12)9-6-11-5-3-2-4-8 (11)7-14-9/h8-9H,2-7H2,1H3 .Chemical Reactions Analysis
The review on the synthesis of morpholines describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 199.25 .Applications De Recherche Scientifique
Synthesis and Peptidomimetic Chemistry
A study detailed an efficient synthesis route for enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This process facilitates its application in peptidomimetic chemistry, suggesting a broad utility in designing peptide-like molecules with potential therapeutic applications (Sladojevich, Trabocchi, & Guarna, 2007).
Antimicrobial and Biomedical Applications
Another study focused on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine as a potent M1 selective muscarinic agonist, highlighting its use in creating antimicrobials, including arecoline derivatives. This implies its significance in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Photo-electrocatalytic and Biomedical Fields
The synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride has been reported, where the morpholine unit reduces dye aggregation, enhancing its potential in biomedical and photo-electrocatalytic applications. This showcases the chemical's adaptability in innovative technological and therapeutic domains (Tiravia et al., 2022).
Dopamine Agonists for Neurological Disorders
Research into cis-1/4 substituted octahydropyrido[(3,2-b)/(2,3-c)]carbazoles revealed potent dopamine agonistic activity, both in vitro and in vivo, indicating their potential in treating neurological disorders. The synthesis method involved could offer a new pathway to developing dopamine agonists (Awasthis, Chakrabarty, & Saxena, 2004).
Green Chemistry and Catalysis
A study on the application of ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran in palladium-catalyzed aminocarbonylation reactions showcased these biomass-based solvents as green alternatives. This research aligns with the broader goal of integrating sustainable practices into chemical synthesis and industrial processes (Uzunlu et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-6-11-5-3-2-4-8(11)7-14-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONYTYGHRMYZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCCCC2CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)






![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)